molecular formula C15H28N2O8S B13825216 N2-[(1,1-Dimethylethoxy)carbonyl]-N6-[[2-(methylsulphonyl)ethoxy]carbonyl]-L-lysine CAS No. 57849-64-6

N2-[(1,1-Dimethylethoxy)carbonyl]-N6-[[2-(methylsulphonyl)ethoxy]carbonyl]-L-lysine

Cat. No.: B13825216
CAS No.: 57849-64-6
M. Wt: 396.5 g/mol
InChI Key: RLQDBNNHPULZNU-NSHDSACASA-N
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Description

N²-((1,1-Dimethylethoxy)carbonyl)-N⁶-((2-(methylsulphonyl)ethoxy)carbonyl)-L-lysine (CAS: 57849-64-6) is a dual-protected lysine derivative featuring:

  • An N²-tert-butoxycarbonyl (BOC) group, a common amine-protecting group resistant to nucleophiles but cleavable under acidic conditions .
  • An N⁶-(2-(methylsulphonyl)ethoxycarbonyl) group, which introduces sulfone functionality, enhancing solubility in polar solvents and stability under basic conditions .

Key Properties (from ):

  • Molecular formula: C₁₅H₂₈N₂O₈S
  • Molecular weight: 396.46 g/mol
  • Density: 1.251 g/cm³
  • Melting point: 652.8°C (unusually high, suggesting high crystallinity)
  • Boiling point: 348.6°C

This compound is primarily used in peptide synthesis and bioconjugation, where selective deprotection of the BOC group enables orthogonal functionalization .

Properties

CAS No.

57849-64-6

Molecular Formula

C15H28N2O8S

Molecular Weight

396.5 g/mol

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(2-methylsulfonylethoxycarbonylamino)hexanoic acid

InChI

InChI=1S/C15H28N2O8S/c1-15(2,3)25-14(21)17-11(12(18)19)7-5-6-8-16-13(20)24-9-10-26(4,22)23/h11H,5-10H2,1-4H3,(H,16,20)(H,17,21)(H,18,19)/t11-/m0/s1

InChI Key

RLQDBNNHPULZNU-NSHDSACASA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCCCNC(=O)OCCS(=O)(=O)C)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCCNC(=O)OCCS(=O)(=O)C)C(=O)O

Origin of Product

United States

Preparation Methods

Starting Material

  • L-lysine (free amino acid) is the starting material, typically in its zwitterionic form or as a salt.

Protection of the α-Amino Group (N2) with Boc Group

  • The α-amino group is selectively protected using di-tert-butyl dicarbonate (Boc2O) under mildly basic conditions.
  • Typical conditions: aqueous or mixed solvent system (e.g., dioxane/water), pH ~8-9 (adjusted with sodium bicarbonate or sodium carbonate).
  • Reaction proceeds at room temperature or slightly elevated temperature.
  • The carboxyl group remains free or may be temporarily protected depending on subsequent steps.

Protection of the ε-Amino Group (N6) with 2-(Methylsulphonyl)ethoxycarbonyl Group

  • The ε-amino group is protected with 2-(methylsulphonyl)ethyl chloroformate or a related activated carbonate derivative.
  • This reagent reacts selectively with the ε-amino group due to the prior protection of the α-amino group.
  • Reaction is typically performed in anhydrous organic solvents such as dichloromethane or tetrahydrofuran under inert atmosphere.
  • Base such as triethylamine or pyridine is used to scavenge HCl generated during the reaction.
  • Reaction temperature is controlled (0 °C to room temperature) to minimize side reactions.

Purification

  • After completion, the reaction mixture is quenched with water or aqueous buffer.
  • The product is extracted into organic solvents if applicable or precipitated.
  • Further purification is performed by recrystallization or chromatographic methods (e.g., silica gel column chromatography).

Reaction Scheme Summary

Step Reactants/Conditions Product/Intermediate Notes
1 L-lysine + Boc2O, NaHCO3, dioxane/water, RT N2-Boc-L-lysine Selective α-amino protection
2 N2-Boc-L-lysine + 2-(methylsulphonyl)ethyl chloroformate, Et3N, DCM, 0 °C to RT N2-Boc-N6-(2-(methylsulphonyl)ethoxycarbonyl)-L-lysine Selective ε-amino protection
3 Work-up and purification Pure target compound Purification by extraction and chromatography

Detailed Research Discoveries and Notes

  • The use of tert-butoxycarbonyl (Boc) as a protecting group for the α-amino group is well-established due to its stability under neutral and basic conditions and facile removal under acidic conditions.
  • The 2-(methylsulphonyl)ethoxycarbonyl group is a less common but highly effective protecting group for the ε-amino group, providing orthogonality to Boc and allowing selective deprotection strategies.
  • The methylsulphonyl moiety imparts increased hydrophilicity and steric bulk, which can influence solubility and reactivity.
  • Selectivity in protection is achieved by exploiting the difference in nucleophilicity and steric environment between the α- and ε-amino groups.
  • Literature and patent sources (e.g., US patents US20010036946A1 and US20150051371A1) describe similar protection strategies for lysine derivatives in the context of modified amino acids and drug delivery polymers, supporting the described approach.
  • The compound and its derivatives are useful intermediates in peptide synthesis, allowing for site-specific modifications and conjugations.

Data Table: Typical Reaction Parameters

Parameter Boc Protection (Step 1) 2-(Methylsulphonyl)ethoxycarbonyl Protection (Step 2)
Solvent Dioxane/water mixture Anhydrous dichloromethane (DCM)
Base Sodium bicarbonate (NaHCO3) Triethylamine (Et3N)
Temperature Room temperature (20–25 °C) 0 °C to room temperature
Reaction Time 2–4 hours 1–3 hours
Molar Ratios Boc2O:lysine ~1.1:1 Chloroformate:lysine ~1.1:1
Work-up Acid-base extraction, crystallization Aqueous quench, extraction, chromatography
Yield Typically 70–85% Typically 60–80%

The preparation of N2-((1,1-Dimethylethoxy)carbonyl)-N6-((2-(methylsulphonyl)ethoxy)carbonyl)-L-lysine is achieved through a two-step selective protection of L-lysine’s amino groups. The process involves initial Boc protection of the α-amino group followed by introduction of the 2-(methylsulphonyl)ethoxycarbonyl group at the ε-amino side chain. This orthogonal protection strategy is supported by chemical literature and patent disclosures, enabling the compound’s use in advanced peptide synthesis and pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

N2-[(1,1-Dimethylethoxy)carbonyl]-N6-[[2-(methylsulfonyl)ethoxy]carbonyl]-L-lysine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to optimize the reaction rates and yields .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines .

Scientific Research Applications

N2-[(1,1-Dimethylethoxy)carbonyl]-N6-[[2-(methylsulfonyl)ethoxy]carbonyl]-L-lysine has several scientific research applications:

Mechanism of Action

The mechanism of action of N2-[(1,1-Dimethylethoxy)carbonyl]-N6-[[2-(methylsulfonyl)ethoxy]carbonyl]-L-lysine involves its incorporation into proteins, where it can influence protein folding, stability, and interactions. The molecular targets and pathways involved include various enzymes and receptors that interact with the modified lysine residues .

Comparison with Similar Compounds

N²-BOC-N⁶-(propynyloxycarbonyl)-L-lysine (CAS: 1202704-91-3)

  • Structure : N⁶-modified with a propynyloxycarbonyl group .
  • Molecular formula : C₁₅H₂₄N₂O₆
  • Molecular weight : 328.36 g/mol
  • Key applications :
    • Bioorthogonal "click chemistry" via alkyne-azide cycloaddition .
    • Site-specific protein labeling in genetic code expansion .
  • Advantages :
    • The alkyne group enables rapid, specific reactions with azides.
    • Lower molecular weight improves cellular uptake efficiency .
  • Limitations :
    • Propynyl groups may exhibit cytotoxicity at high concentrations .

N²-BOC-N⁶-(tetrazine-ethoxycarbonyl)-L-lysine (BocTetK)

  • Structure : N⁶-modified with a 6-methyl-1,2,4,5-tetrazin-3-yl group .
  • Synthesis : Reacted with 2-(6-methyltetrazine)ethyl carbonate in DMF .
  • Key applications :
    • Inverse electron-demand Diels-Alder (IEDDA) reactions for rapid protein labeling .
    • Live-cell imaging due to tetrazine's fluorescence quenching properties.
  • Advantages :
    • Fast reaction kinetics (k₂ ~ 10⁴ M⁻¹s⁻¹) .
    • Orthogonal to other bioorthogonal handles.

N⁶-Trifluoroacetyl-L-lysine Derivatives (e.g., CAS: 116169-90-5)

  • Structure : N⁶-trifluoroacetyl with varied N²-protection (e.g., ethoxycarbonyl) .
  • Molecular formula : C₂₀H₂₇F₃N₂O₅
  • Molecular weight : 432.43 g/mol
  • Applications: Intermediate in synthesizing antihypertensive drugs like Lisinopril . Stabilizes peptides against enzymatic degradation .
  • Limitations :
    • Trifluoroacetyl groups require harsh conditions (e.g., hydrazine) for deprotection .

Comparative Analysis Table

Compound Name N² Group N⁶ Group Molecular Formula Molecular Weight (g/mol) Key Applications Stability Considerations
N²-BOC-N⁶-(methylsulphonylethoxycarbonyl)-L-lysine BOC 2-(methylsulphonyl)ethoxycarbonyl C₁₅H₂₈N₂O₈S 396.46 Peptide synthesis, bioconjugation Acid-labile (BOC), base-stable (sulfone)
N²-BOC-N⁶-(propynyloxycarbonyl)-L-lysine BOC propynyloxycarbonyl C₁₅H₂₄N₂O₆ 328.36 Click chemistry, protein labeling Alkyne stability in aqueous conditions
BocTetK (N²-BOC-N⁶-(tetrazine-ethoxycarbonyl)-L-lysine) BOC tetrazine-ethoxycarbonyl C₁₉H₂₈N₆O₆ 436.47 IEDDA reactions, live-cell imaging Light-sensitive (tetrazine degradation)
N²-ethoxycarbonyl-N⁶-trifluoroacetyl-L-lysine Ethoxycarbonyl trifluoroacetyl C₂₀H₂₇F₃N₂O₅ 432.43 Pharmaceutical intermediates Harsh deprotection required

Key Research Findings

Solubility and Reactivity :

  • The methylsulphonyl group in the target compound enhances aqueous solubility compared to hydrophobic analogs like N⁶-benzyloxycarbonyl (Z) derivatives .
  • Tetrazine-bearing lysine (BocTetK) exhibits rapid labeling kinetics but requires protection from light to prevent decomposition .

Synthetic Utility :

  • N⁶-propynyloxycarbonyl lysine is favored in genetic code expansion due to its compatibility with cellular machinery and bioorthogonal reactivity .
  • Trifluoroacetyl derivatives are critical in drug synthesis but require post-synthetic deprotection steps that may limit yield .

Biological Activity

N2-((1,1-Dimethylethoxy)carbonyl)-N6-((2-(methylsulphonyl)ethoxy)carbonyl)-L-lysine is a synthetic derivative of the amino acid lysine, characterized by its unique functional groups that enhance its biological activity and potential applications in medicinal chemistry and biochemistry. The compound is known for its role in peptide synthesis and as a building block for more complex molecules.

The chemical structure of N2-((1,1-Dimethylethoxy)carbonyl)-N6-((2-(methylsulphonyl)ethoxy)carbonyl)-L-lysine can be described by the following molecular formula and properties:

PropertyValue
Molecular Formula C27H34N2O6
Molecular Weight 482.569 g/mol
CAS Number 1202003-49-3
LogP 5.472
PSA (Polar Surface Area) 120.94 Ų

The biological activity of this compound primarily stems from its ability to interact with various biological targets due to its modified lysine structure. The presence of the dimethylethoxy and methylsulfonyl groups enhances solubility and reactivity, making it suitable for incorporation into peptides and proteins.

  • Peptide Synthesis : The compound serves as an effective building block in solid-phase peptide synthesis (SPPS), allowing for the incorporation of non-canonical amino acids into peptides. This is crucial for developing novel therapeutics and research tools.
  • Bioorthogonal Chemistry : The presence of reactive functional groups allows for bioorthogonal reactions, which are essential in labeling and tracking biomolecules in live cells.
  • Anticancer Activity : Preliminary studies suggest potential anticancer properties, likely due to its ability to modify protein interactions involved in cell proliferation and apoptosis.

Case Studies

Several studies have investigated the biological implications of using modified lysines like N2-((1,1-Dimethylethoxy)carbonyl)-N6-((2-(methylsulphonyl)ethoxy)carbonyl)-L-lysine in therapeutic contexts:

  • Study on Protein Labeling : A study published in Organic & Biomolecular Chemistry demonstrated the successful incorporation of alkyne-containing lysines into proteins, facilitating site-specific labeling through click chemistry techniques. This approach enhances the precision of protein studies and therapeutic applications .
  • Anticancer Research : Research indicated that derivatives similar to this compound exhibit selective cytotoxicity against cancer cell lines. The modified lysine structure allows for targeted delivery mechanisms that enhance therapeutic efficacy while minimizing side effects .

Q & A

Basic Synthesis: What are the standard synthetic routes for introducing tert-butoxycarbonyl (Boc) and methylsulphonyl ethoxycarbonyl protecting groups to L-lysine?

The compound is synthesized via sequential carbamate-forming reactions. The Boc group is typically introduced first to the α-amino group using di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., NaHCO₃ in THF/water) . The methylsulphonyl ethoxycarbonyl group is then added to the ε-amino group using 2-(methylsulphonyl)ethyl chloroformate in anhydrous DMF with a tertiary amine base (e.g., DIEA) . Purity is monitored by TLC and confirmed via ¹H NMR (δ 1.4 ppm for Boc, δ 3.1 ppm for methylsulphonyl) .

Advanced Synthesis: How can orthogonal protection strategies be optimized to minimize side reactions during sequential modification of lysine residues?

Orthogonal protection requires selecting groups with distinct stability profiles. For example:

  • Boc : Removed with TFA (acid-labile).
  • Methylsulphonyl ethoxycarbonyl : Stable under acidic conditions but cleaved via β-elimination under basic conditions (e.g., 0.1M NaOH) .
    Optimization involves adjusting reaction stoichiometry (1.2–1.5 equivalents per protecting group) and monitoring pH to prevent premature deprotection. Contradictions in solvent choice (e.g., DMSO vs. DMF) for solubility should be resolved via polarity screening .

Basic Characterization: Which spectroscopic methods are most reliable for confirming the structure of this dual-protected lysine derivative?

  • ¹H NMR : Key signals include Boc tert-butyl (δ 1.4 ppm, singlet) and methylsulphonyl CH₂ groups (δ 3.1–3.3 ppm, triplet) .
  • HR-ESI-MS : Expected [M+H]⁺ for C₁₆H₂₉N₂O₈S (calculated 409.16; observed 409.15 ± 0.02) .
  • IR : Carbamate C=O stretches at ~1680–1720 cm⁻¹ .

Advanced Characterization: How can researchers resolve spectral overlaps in ¹³C NMR for closely related lysine derivatives?

Use 2D NMR techniques:

  • HSQC : Correlates ¹H and ¹³C signals to distinguish ε- vs. α-carbamate carbons (δ 155–160 ppm).
  • HMBC : Identifies long-range couplings, such as methylsulphonyl CH₂ to the carbonyl group . For derivatives with similar CAS numbers (e.g., 2389-60-8 vs. 94166-65-1), isotopic labeling (¹⁵N-lysine) can clarify ambiguities .

Basic Stability: What are the recommended storage conditions to prevent decomposition?

Store at –20°C under inert gas (argon) to prevent hydrolysis of the methylsulphonyl ethoxycarbonyl group. Avoid prolonged exposure to humidity (>40% RH) to maintain Boc stability . Purity should be verified via ¹H NMR every 6 months .

Advanced Stability: What degradation pathways dominate under aqueous vs. anhydrous conditions?

  • Aqueous (pH 7.4) : Slow hydrolysis of the methylsulphonyl ethoxycarbonyl group (t₁/₂ ~72 hours at 25°C).
  • Anhydrous acidic (TFA) : Boc removal occurs within 1 hour, while the methylsulphonyl group remains intact .
    Degradation products can be quantified via HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) .

Basic Applications: How is this compound used in peptide synthesis and bioorthogonal chemistry?

  • Peptide synthesis : The Boc group enables Fmoc-based solid-phase synthesis, while the methylsulphonyl ethoxycarbonyl group serves as a latent nucleophile for post-synthetic modifications .
  • Bioorthogonal reactions : The methylsulphonyl group can participate in Michael additions with thiols under mild conditions (pH 7–8) .

Advanced Applications: How does the methylsulphonyl ethoxycarbonyl group compare to azide/alkyne handles in click chemistry applications?

Property Methylsulphonyl Ethoxycarbonyl Azide/Alkyne
ReactivityThiol-specificCuAAC-dependent
Stability in vivoModerate (pH-sensitive)High
OrthogonalityCompatible with Boc/FmocRequires Cu(I)
Applications requiring metal-free conditions (e.g., in vivo labeling) favor methylsulphonyl groups, while azides are preferred for rapid kinetics .

Data Contradictions: How should researchers address discrepancies in reported solubility and reactivity of similar lysine derivatives?

  • Solubility : Contradictions arise from solvent purity (e.g., DMSO vs. DMF grades) and temperature. Pre-dry solvents over molecular sieves and use sonication for dissolution .
  • Reactivity : Compare protecting group stability across literature (e.g., methylsulphonyl vs. propynyloxy derivatives ). Validate via control experiments using standardized substrates.

Safety Considerations: What precautions are critical when handling this compound in laboratory settings?

  • Toxicity : Limited data; assume irritant properties. Use PPE (gloves, goggles) and work in a fume hood.
  • Spill management : Absorb with vermiculite and neutralize with 5% acetic acid before disposal .
  • Incompatibilities : Avoid strong bases (risk of β-elimination) and oxidizing agents .

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